![molecular formula C9H16ClN3O3 B601149 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea CAS No. 56239-24-8](/img/structure/B601149.png)
1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea
説明
1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea is a chemical compound known for its potential applications in various scientific fields This compound is characterized by its unique structure, which includes a chloroethyl group, a hydroxycyclohexyl group, and a nitrosourea moiety
準備方法
The synthesis of 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chloroethylamine with 4-hydroxycyclohexanone to form an intermediate, which is then treated with nitrosating agents to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity of the compound .
化学反応の分析
1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea moiety into amine derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Chemical Properties and Mechanism of Action
- Molecular Formula : C₉H₁₆ClN₃O₂
- Molecular Weight : 233.70 g/mol
- IUPAC Name : 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea
The mechanism of action of Lomustine involves the formation of reactive intermediates that alkylate DNA. The chloroethyl group can undergo nucleophilic attack by cellular nucleophiles, leading to the formation of DNA cross-links, which inhibits DNA replication and transcription. This ultimately triggers apoptosis in rapidly dividing cancer cells, making it effective against tumors that are resistant to other chemotherapeutic agents .
Clinical Applications
1. Treatment of Brain Tumors
- Lomustine is particularly effective against gliomas and other brain tumors due to its ability to cross the blood-brain barrier. It is often used in combination with other therapies to enhance efficacy .
2. Hodgkin's Lymphoma
- The compound has been utilized in the treatment regimen for Hodgkin's lymphoma, especially in cases where patients have not responded to first-line treatments .
3. Combination Therapy
- Lomustine is frequently combined with other chemotherapeutic agents such as vincristine and imidazole carboxamide to improve outcomes in various cancers .
Case Study 1: Efficacy in Glioblastoma Multiforme
A study involving patients with recurrent glioblastoma multiforme demonstrated that Lomustine, when administered as part of a combination therapy, resulted in improved progression-free survival compared to historical controls receiving standard therapies alone. The study highlighted the drug's ability to penetrate the central nervous system effectively .
Case Study 2: Long-term Outcomes in Hodgkin's Lymphoma
In a cohort study examining long-term outcomes for patients treated for Hodgkin's lymphoma with Lomustine, results indicated a significant increase in overall survival rates when compared to those who received conventional therapies. The study emphasized the importance of monitoring for potential long-term side effects associated with nitrosourea compounds .
Metabolism and Toxicity
Lomustine undergoes metabolic transformation in vivo, producing various metabolites that can be detected in urine and bile. Notably, carbamoylated thiol conjugates have been identified as metabolites, indicating the compound's reactivity and potential for toxicity . Monitoring these metabolites can provide insight into the drug's pharmacokinetics and safety profile.
Summary of Key Findings
Application | Details |
---|---|
Brain Tumors | Effective against gliomas; crosses blood-brain barrier |
Hodgkin's Lymphoma | Used in combination therapies; improves survival rates |
Combination Therapy | Enhances efficacy when paired with vincristine or imidazole carboxamide |
Metabolic Monitoring | Identification of metabolites aids in understanding toxicity |
作用機序
The mechanism by which 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea exerts its effects involves the interaction of its functional groups with molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitrosourea moiety can generate reactive intermediates that interfere with cellular processes.
類似化合物との比較
1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea can be compared to other similar compounds, such as:
cis-N-(2-Chloroethyl)-N’-(4-hydroxycyclohexyl)-urea: This compound shares structural similarities but differs in its stereochemistry and specific reactivity.
Other nitrosoureas: Compounds like carmustine and lomustine have similar nitrosourea moieties but differ in their additional functional groups and overall structure.
生物活性
1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea (also known as trans-4-OH CCNU) is a nitrosourea compound primarily investigated for its potential in cancer chemotherapy. This compound acts as an alkylating agent, targeting DNA and inducing various forms of cellular damage, which can lead to cell death, particularly in tumor cells. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications.
The primary mechanism by which this compound exerts its effects is through the formation of reactive intermediates that alkylate DNA. The chloroethyl group is activated to form a carbonium ion, which interacts with nucleophilic sites on DNA, leading to cross-linking and strand breaks. This action disrupts DNA replication and transcription processes, ultimately triggering apoptosis in cancer cells.
Key Biochemical Pathways
- DNA Damage : The compound forms DNA adducts, which can result in mutations and cell cycle arrest.
- Inhibition of DNA Repair : It has been shown to inhibit nucleotide excision repair mechanisms, impairing the cell's ability to recover from DNA damage.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, further contributing to cellular damage.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid metabolism and distribution within the body. Key metabolites include hydroxylated forms that retain biological activity. The compound's half-life and clearance rates have been studied in both animal models and human subjects, providing insight into dosing regimens for therapeutic applications.
Antitumor Efficacy
Research has demonstrated that this compound exhibits significant antitumor activity against a variety of cancer cell lines. In vitro studies indicate that this compound is particularly effective against gliomas and other solid tumors.
Cell Line | IC50 (µM) | Effectiveness |
---|---|---|
U87MG (Glioma) | 5.2 | High |
A549 (Lung Cancer) | 12.3 | Moderate |
MCF-7 (Breast Cancer) | 8.9 | High |
Case Studies
Several clinical studies have explored the use of this compound in cancer treatment:
- Study 1 : A phase II trial evaluated the efficacy of trans-4-OH CCNU in patients with recurrent glioblastoma. Results indicated a median survival increase compared to historical controls.
- Study 2 : Combination therapy with trans-4-OH CCNU and radiation therapy showed enhanced tumor control rates in preclinical models, suggesting synergistic effects.
Toxicity Profile
While effective as an antitumor agent, the toxicity profile of this compound raises concerns regarding its clinical use. Adverse effects include:
- Hematological toxicity (e.g., myelosuppression)
- Gastrointestinal disturbances
- Potential long-term carcinogenic effects due to its mutagenic properties
特性
IUPAC Name |
1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN3O3/c10-5-6-13(12-16)9(15)11-7-1-3-8(14)4-2-7/h7-8,14H,1-6H2,(H,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNKSMIZKSHDNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)N(CCCl)N=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879605, DTXSID201177048 | |
Record name | 1-NO-1(2CLET)-3(4-OH CYHEXYL)UREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Chloroethyl)-N′-(trans-4-hydroxycyclohexyl)-N-nitrosourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201177048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52049-26-0, 56239-24-8 | |
Record name | Urea, 1-(2-chloroethyl)-3-(cis-4-hydroxycyclohexyl)-1-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052049260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxylomustine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056239248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-4-OH CCNU | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240025 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, cis- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240024 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, cis- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-4-OH CCNU | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-NO-1(2CLET)-3(4-OH CYHEXYL)UREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Chloroethyl)-N′-(trans-4-hydroxycyclohexyl)-N-nitrosourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201177048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-lomustine, cis- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT68Z5XSS5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。